molecular formula C17H26O4 B1684587 Embelin CAS No. 550-24-3

Embelin

Cat. No.: B1684587
CAS No.: 550-24-3
M. Wt: 294.4 g/mol
InChI Key: IRSFLDGTOHBADP-UHFFFAOYSA-N
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Description

Embelin, also known as 2,5-dihydroxy-3-undecyl-1,4-benzoquinone, is a naturally occurring benzoquinone compound. It is primarily extracted from the fruits of the Embelia ribes plant, which belongs to the Myrsinaceae family. This compound has been widely used in traditional medicine, particularly in Ayurveda, for its diverse therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities .

Mechanism of Action

Target of Action

Embelin, a naturally occurring benzoquinone, is known for its ability to antagonize the X-linked inhibitor of apoptosis protein (XIAP) with an IC50 value of 4.1 μM . XIAP is a potent inhibitor of cell death, and by inhibiting it, this compound can promote apoptosis, or programmed cell death .

Mode of Action

This compound interacts with its targets, primarily XIAP, and induces various anticancer mechanisms, such as apoptosis induction, cell cycle arrest, and autophagy, in different cancer types . It modulates several signal transduction pathways, including NF-κB, PI3Kinase/AKT, and STAT3, effectively inhibiting the proliferation of diverse cancer cell lines .

Biochemical Pathways

This compound affects multiple biochemical pathways. It has been reported to enhance TRAIL-mediated apoptosis via decreasing the levels of survivin, Bcl-2, and FLIP in non-small-cell lung-cancer cells . It also demonstrates antioxidant properties by scavenging superoxide radicals . Furthermore, this compound modulates several signal transduction pathways, including NF-κB, PI3Kinase/AKT, and STAT3 .

Pharmacokinetics

Despite the promising pharmacological effects of this compound, poor oral bioavailability due to low aqueous solubility has restricted its use in the management of human ailments . The oral bioavailability of this compound was found to be 30.2 ± 11.9% . Efforts are being made to improve the bioavailability and prolong its duration in the body system through the formulation of this compound-phospholipid complexes .

Result of Action

The result of this compound’s action is primarily the induction of cell death in cancer cells. It demonstrates various anticancer mechanisms, such as apoptosis induction, cell cycle arrest, and autophagy, in different cancer types . Additionally, this compound’s antioxidant properties suggest that its long alkyl C10 tail may be useful for cell membrane insertion, which stimulates the antioxidant defense system and cytoprotection in microglia .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the solubility of this compound in water and n-octanol can affect its bioavailability and distribution in the body . Furthermore, the presence of other compounds and the pH of the environment can also impact the stability and efficacy of this compound. More research is needed to fully understand how these and other environmental factors influence the action of this compound.

Chemical Reactions Analysis

Types of Reactions

Embelin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Condensation: Benzohydrazides.

Comparison with Similar Compounds

Embelin is structurally similar to other benzoquinone compounds, such as coenzyme Q10 (ubiquinones). it has unique properties that distinguish it from similar compounds:

Similar compounds include:

  • Coenzyme Q10 (ubiquinones)
  • Hydroquinone
  • Benzoquinone derivatives

This compound’s unique combination of antioxidant, anticancer, and anti-inflammatory properties makes it a valuable compound for various scientific and medical applications.

Properties

IUPAC Name

2,5-dihydroxy-3-undecylcyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26O4/c1-2-3-4-5-6-7-8-9-10-11-13-16(20)14(18)12-15(19)17(13)21/h12,18,21H,2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRSFLDGTOHBADP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC1=C(C(=O)C=C(C1=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80203537
Record name Embelin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80203537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

550-24-3
Record name Embelin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=550-24-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Embelin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550243
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name EMBELIN
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91874
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Embelin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80203537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-dihydroxy-3-undecyl-p-benzoquinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.164
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name EMBELIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SHC6U8F5ER
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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